
4-Piperidin-4-yl-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidin-4-yl-1,4-diazepan-2-one is a heterocyclic compound that contains both piperidine and diazepane rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and diazepane moieties in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-4-yl-1,4-diazepan-2-one typically involves the reaction of piperidine derivatives with diazepane precursors. One common method involves the cyclization of a piperidine derivative with a diazepane derivative under basic conditions. For example, the reaction of tert-butyl 1,4-diazepane-1-carboxylate with a piperidine derivative in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidin-4-yl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or diazepane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted piperidine or diazepane derivatives.
Applications De Recherche Scientifique
4-Piperidin-4-yl-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a ligand for various biological targets.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Piperidin-4-yl-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological target being studied.
Comparaison Avec Des Composés Similaires
4-Piperidin-4-yl-1,4-diazepan-2-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds contain only the piperidine ring and may have different pharmacological properties.
Diazepane derivatives: These compounds contain only the diazepane ring and may exhibit different biological activities.
1,4-Disubstituted piperidines: These compounds have substitutions at the 1 and 4 positions of the piperidine ring and may show different selectivity and potency.
The uniqueness of this compound lies in its dual ring structure, which provides a versatile scaffold for the development of diverse bioactive molecules.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
4-piperidin-4-yl-1,4-diazepan-2-one |
InChI |
InChI=1S/C10H19N3O/c14-10-8-13(7-1-4-12-10)9-2-5-11-6-3-9/h9,11H,1-8H2,(H,12,14) |
Clé InChI |
RCHWQJQMKBBMNS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CN(C1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


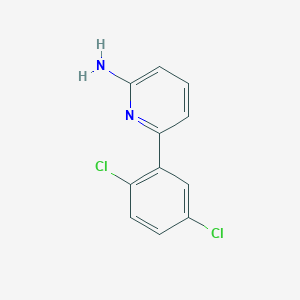
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
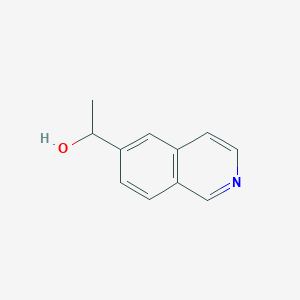
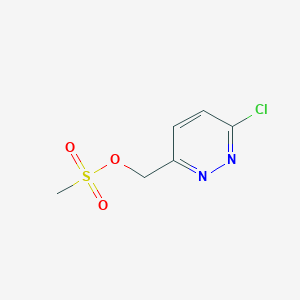
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)
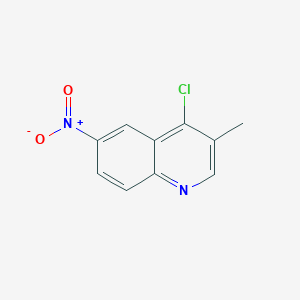
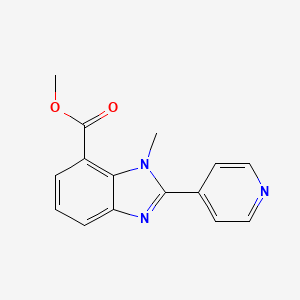
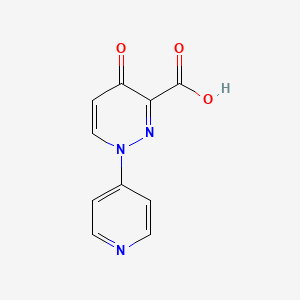
![Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13878980.png)
![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)
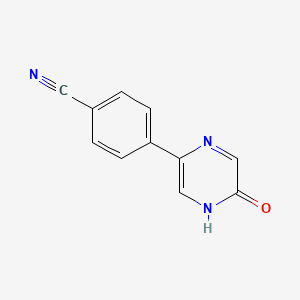
![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
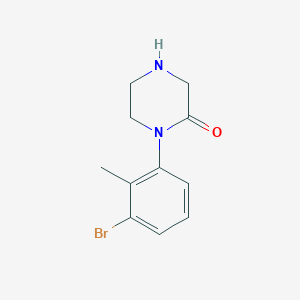
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)
